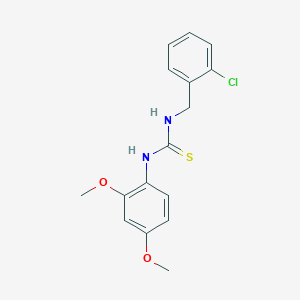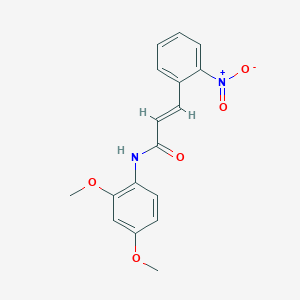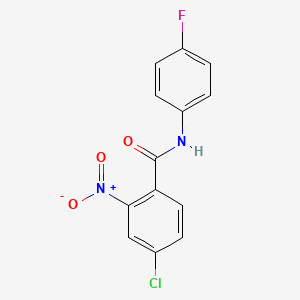
N-(2,4-difluorophenyl)-N'-2-pyridinylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-difluorophenyl)-N'-2-pyridinylurea, also known as DFP-PU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to a class of compounds called urea derivatives, which are known for their diverse biological activities.
作用机制
The mechanism of action of N-(2,4-difluorophenyl)-N'-2-pyridinylurea is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways that are involved in cancer cell growth and survival. Specifically, N-(2,4-difluorophenyl)-N'-2-pyridinylurea has been shown to inhibit the activity of several protein kinases, including AKT and ERK, which are known to play a critical role in cancer cell proliferation and survival.
Biochemical and physiological effects:
N-(2,4-difluorophenyl)-N'-2-pyridinylurea has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been shown to have anti-inflammatory and anti-oxidant properties. It has also been shown to modulate the activity of several neurotransmitters, including dopamine and serotonin, which are involved in mood regulation and cognitive function.
实验室实验的优点和局限性
One of the primary advantages of using N-(2,4-difluorophenyl)-N'-2-pyridinylurea in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against a wide range of cancer cell lines, making it a valuable tool for cancer research. However, one of the limitations of using N-(2,4-difluorophenyl)-N'-2-pyridinylurea is its potential toxicity. This compound has been shown to have cytotoxic effects on normal cells at high concentrations, which may limit its use in certain applications.
未来方向
There are several potential future directions for research on N-(2,4-difluorophenyl)-N'-2-pyridinylurea. One area of interest is the development of more potent and selective analogs of this compound that can target specific cancer cell types. Another area of interest is the development of novel drug delivery systems that can improve the bioavailability and efficacy of N-(2,4-difluorophenyl)-N'-2-pyridinylurea. Finally, further research is needed to fully understand the mechanism of action of N-(2,4-difluorophenyl)-N'-2-pyridinylurea and its potential applications in the treatment of neurodegenerative disorders.
合成方法
N-(2,4-difluorophenyl)-N'-2-pyridinylurea can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-chloro-4,6-difluorophenyl isocyanate with 2-aminopyridine in the presence of a base such as triethylamine. This reaction results in the formation of N-(2,4-difluorophenyl)-N'-2-pyridinylurea as a white crystalline solid.
科学研究应用
N-(2,4-difluorophenyl)-N'-2-pyridinylurea has been used in a wide range of scientific research applications. One of the primary applications of this compound is in the field of oncology. N-(2,4-difluorophenyl)-N'-2-pyridinylurea has been shown to have potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
属性
IUPAC Name |
1-(2,4-difluorophenyl)-3-pyridin-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N3O/c13-8-4-5-10(9(14)7-8)16-12(18)17-11-3-1-2-6-15-11/h1-7H,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJMLCWZDRHEQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5875431.png)
![2-[(4-phenylbutanoyl)amino]benzamide](/img/structure/B5875438.png)
![methyl {4-[({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)amino]phenyl}acetate](/img/structure/B5875441.png)
![N-(4-chloro-3-fluorophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B5875442.png)




methanone](/img/structure/B5875474.png)
![3-(3-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5875483.png)

![2-ethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide](/img/structure/B5875505.png)

